Home > Products > Screening Compounds P27186 > Axitinib sulfone
Axitinib sulfone -

Axitinib sulfone

Catalog Number: EVT-14145836
CAS Number:
Molecular Formula: C22H18N4O3S
Molecular Weight: 418.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Axitinib sulfone is a chemical compound related to axitinib, a second-generation tyrosine kinase inhibitor primarily used in the treatment of renal cell carcinoma. The compound is classified as a sulfone derivative, which is characterized by the presence of a sulfonyl group (–SO2–) attached to an organic moiety. Axitinib itself is known for selectively inhibiting vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, and VEGFR-3) and has been marketed under the name Inlyta® .

Source and Classification

Axitinib sulfone can be derived from axitinib through oxidation processes that introduce additional oxygen atoms into the molecule, resulting in the sulfone structure. The classification of axitinib sulfone falls under the broader category of organic compounds containing sulfur, specifically sulfones, which are known for their diverse biological activities and applications in medicinal chemistry .

Synthesis Analysis

Methods and Technical Details

The synthesis of axitinib sulfone typically involves oxidation reactions of axitinib, which can be achieved using various oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. These methods generally follow these steps:

  1. Oxidation Reaction: The starting material, axitinib, is treated with an oxidizing agent under controlled conditions (temperature, solvent) to facilitate the formation of the sulfone.
  2. Purification: Post-reaction, the product mixture is purified using techniques such as recrystallization or chromatography to isolate axitinib sulfone from unreacted starting materials and byproducts.
  3. Characterization: The synthesized compound is characterized using spectroscopic methods such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity .
Molecular Structure Analysis

Structure and Data

Axitinib sulfone's molecular formula is C22H18N4O3S, with a molecular weight of approximately 402.47 g/mol. The structure features a sulfonyl group attached to an indazole ring system, which is characteristic of its parent compound, axitinib. The presence of the sulfonyl group influences the compound's solubility and reactivity compared to axitinib .

Chemical Reactions Analysis

Reactions and Technical Details

Axitinib sulfone can participate in various chemical reactions typical for sulfones, such as nucleophilic substitutions and reductions. Some notable reactions include:

  • Nucleophilic Substitution: The sulfonyl group can act as a leaving group in nucleophilic substitution reactions where nucleophiles attack carbon atoms bonded to sulfur.
  • Reduction Reactions: Under specific conditions, axitinib sulfone can be reduced back to its parent compound or converted into other derivatives through selective reduction techniques .
Mechanism of Action

Process and Data

The mechanism of action for axitinib sulfone primarily involves its role as an inhibitor of vascular endothelial growth factor receptors. By binding to these receptors, it blocks angiogenesis—the formation of new blood vessels—which is crucial for tumor growth and metastasis. This inhibition leads to reduced tumor proliferation and improved outcomes in cancer therapies .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Axitinib sulfone typically appears as a white to off-white solid.
  • Solubility: It exhibits moderate solubility in polar solvents like dimethyl sulfoxide but limited solubility in non-polar solvents.

Chemical Properties

  • Stability: The compound is generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range typical for sulfones .
Applications

Scientific Uses

Axitinib sulfone serves as an important intermediate in pharmaceutical research due to its potential biological activity against various cancers. Its role in studying the structure-activity relationship of tyrosine kinase inhibitors makes it valuable for developing new therapeutic agents targeting similar pathways. Additionally, it may be utilized in forced degradation studies to understand stability profiles and degradation pathways of axitinib formulations .

Metabolic Pathways and Biotransformation Mechanisms

Role of Sulfoxidation in Axitinib Metabolism

Sulfoxidation represents the primary oxidative pathway in axitinib metabolism, producing the sulfoxide metabolite (M12) as the dominant circulating oxidative derivative in humans. This biotransformation reaction involves the oxidation of axitinib's thioether sulfur to a sulfoxide moiety, dramatically altering the molecule's polarity and pharmacokinetic behavior. Quantitative analysis reveals that sulfoxide metabolites account for approximately 16.2% of total circulating drug-related material in plasma following radiolabeled axitinib administration, establishing sulfoxidation as a quantitatively significant clearance mechanism [2]. The sulfoxide metabolite (M12) serves as the immediate precursor to axitinib sulfone, though the latter constitutes a minor metabolic product in humans [1].

Table 1: Quantitative Significance of Sulfoxidation in Axitinib Metabolism

MetaboliteCirculating ProportionMetabolic PathwayCatalytic System
Axitinib sulfoxide (M12)16.2% of total radioactivityPrimary oxidationCYP3A4/5 dominant
Axitinib sulfoneTrace amountsSecondary oxidationPresumed CYP450/FMO
Axitinib N-glucuronide (M7)50.4% of total radioactivityConjugationUGT1A1 dominant

Enzymatic Sulfoxidation Pathways: CYP3A4/5 vs. Non-CYP Mechanisms

The sulfoxidation of axitinib is predominantly mediated by hepatic cytochrome P450 enzymes, with CYP3A4/5 isoforms demonstrating the highest catalytic activity. Detailed kinetic characterization using recombinant human enzymes revealed that CYP3A4 exhibits an apparent Km value of 4.0 µM and Vmax of 9.6 pmol·min⁻¹·pmol⁻¹, while CYP3A5 shows a lower Km (1.9 µM) but substantially reduced Vmax (1.4 pmol·min⁻¹·pmol⁻¹) [1]. Selective chemical inhibition studies using Cyp3cide (a mechanism-based CYP3A4 inhibitor) in human liver microsomes demonstrated that CYP3A4 contributes approximately 66% of the intrinsic clearance for sulfoxidation, while CYP3A5 accounts for only 15% [1] [3].

Non-CYP pathways play supplementary roles in axitinib sulfoxidation:

  • CYP1A2 and CYP2C19 contribute minimally (<10% combined) to sulfoxide formation based on chemical inhibition studies and recombinant enzyme activities [1]
  • Flavin-containing monooxygenases (FMOs) were evaluated but demonstrated negligible activity toward axitinib sulfoxidation compared to CYP3A isoforms
  • Aldehyde oxidase does not participate significantly in this metabolic pathway [5]

The relative contributions of these enzymatic pathways were confirmed through reaction phenotyping approaches using both chemical inhibitors and antibodies specific to individual P450 enzymes. These studies established the overwhelming dominance of CYP3A4 in axitinib sulfoxidation, with minor contributions from other enzymes [3].

Table 2: Enzymatic Contributions to Axitinib Sulfoxidation

Enzyme SystemContribution to ClearanceApparent Km (µM)Vmax (pmol·min⁻¹·pmol⁻¹)Catalytic Efficiency (Vmax/Km)
CYP3A466%4.09.62.40
CYP3A515%1.91.40.74
CYP1A2<10%Not determinedNot determinedLow
CYP2C19<10%Not determinedNot determinedLow
Non-CYP enzymesNegligible---

Comparative Analysis of Sulfoxide vs. N-Glucuronide Metabolite Formation

The formation of axitinib sulfoxide (M12) and axitinib N-glucuronide (M7) represents two distinct metabolic pathways with markedly different kinetic and enzymatic characteristics:

Kinetic Parameters:

  • Sulfoxide formation in human liver microsomes demonstrates a Km of 4.0 µM and Vmax of 9.6 pmol·min⁻¹·pmol⁻¹ for CYP3A4
  • N-glucuronidation exhibits a lower Km (0.75 µM) and comparable Vmax (8.3 pmol·min⁻¹·mg⁻¹) when catalyzed by recombinant UGT1A1, indicating higher affinity but similar catalytic capacity [1] [3]

Enzymatic Systems:

  • Sulfoxidation is primarily mediated by CYP3A4/5 (microsomal, NADPH-dependent)
  • N-glucuronidation is predominantly catalyzed by UGT1A1 (microsomal, UDPGA-dependent), with minor contributions from UGT1A3, UGT1A4, and UGT1A9 [1]

Structural and Electronic Influences:

  • The sulfur atom in axitinib's structure has moderate nucleophilicity, favoring cytochrome P450-mediated oxidation
  • The secondary amine group possesses a partial negative charge, facilitating nucleophilic attack on the glucuronosyl carbon of UDPGA
  • These distinct electronic properties determine which metabolic pathway predominates at therapeutic concentrations [3] [10]

Quantitative Significance:

  • The N-glucuronide metabolite represents the most abundant circulating metabolite (50.4% of total radioactivity)
  • The sulfoxide metabolite constitutes the predominant oxidative metabolite (16.2% of total radioactivity)
  • Sulfone metabolites are detected in trace amounts, indicating they represent minor tertiary metabolites resulting from further sulfoxide oxidation [2] [5]

Table 3: Comparative Analysis of Major Axitinib Metabolites

ParameterSulfoxide Metabolite (M12)N-Glucuronide Metabolite (M7)Sulfone Metabolite
Primary enzymeCYP3A4/5UGT1A1Presumed CYP450/FMO
Cofactor requirementNADPHUDPGANADPH
Km (µM)4.0 (CYP3A4)0.75 (rUGT1A1)Not determined
Vmax9.6 pmol·min⁻¹·pmol⁻¹ (CYP3A4)8.3 pmol·min⁻¹·mg⁻¹ (rUGT1A1)Not determined
Circulating proportion16.2%50.4%Trace amounts
Pharmacologic activity>400-fold reduced vs. parent>400-fold reduced vs. parentUndetermined

Interspecies Variability in Sulfone Metabolite Generation

Significant interspecies differences exist in the generation and accumulation of axitinib sulfone, with important implications for preclinical-to-clinical translation:

Preclinical Models:

  • Rodent models (rats and mice) demonstrate substantial sulfone formation, indicating efficient secondary oxidation of the sulfoxide intermediate
  • Canine models show intermediate sulfone production capacity between rodents and humans
  • Non-human primates exhibit metabolic profiles most closely resembling humans regarding sulfone generation [1] [9]

Human Relevance:

  • Clinical studies using [¹⁴C]-labeled axitinib detected only trace quantities of sulfone metabolites in human plasma and excreta
  • This suggests that complete oxidation to sulfone represents a minor metabolic pathway in humans despite its prominence in rodent toxicology studies [2] [3]

Mechanistic Basis for Variability:

  • Differences in CYP3A isoform expression patterns across species significantly impact primary sulfoxidation rates
  • Variable flavin-containing monooxygenase (FMO) activities influence secondary sulfoxidation (sulfoxide to sulfone conversion)
  • Species-specific differences in hepatic enzyme kinetics and abundance explain the discordance in sulfone metabolite profiles between preclinical models and humans [1] [9]

These interspecies variations necessitate careful interpretation of preclinical sulfone metabolite data when evaluating potential human relevance. The limited formation of sulfone metabolites in humans suggests they likely contribute negligibly to axitinib's overall pharmacological or toxicological profile [3].

Table 4: Species Variability in Axitinib Sulfone Generation

Properties

Product Name

Axitinib sulfone

IUPAC Name

N-methyl-2-[[3-(2-pyridin-2-ylethenyl)-1H-indazol-6-yl]sulfonyl]benzamide

Molecular Formula

C22H18N4O3S

Molecular Weight

418.5 g/mol

InChI

InChI=1S/C22H18N4O3S/c1-23-22(27)18-7-2-3-8-21(18)30(28,29)16-10-11-17-19(25-26-20(17)14-16)12-9-15-6-4-5-13-24-15/h2-14H,1H3,(H,23,27)(H,25,26)

InChI Key

UDHVZPNZJDOMGL-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC=CC=C1S(=O)(=O)C2=CC3=C(C=C2)C(=NN3)C=CC4=CC=CC=N4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.